2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide
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Overview
Description
2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide is an organic compound with the molecular formula C3H5ClN2O2 It is known for its unique structure, which includes a chloro group, a hydroxyamino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide typically involves the reaction of chloroacetamide with hydroxylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours to complete the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro group can participate in electrophilic interactions, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Known for its optical properties and used in optoelectronic devices.
2-Chloro-N-(hydroxymethyl)acetamide: A derivative with a hydroxymethyl group, used as a formaldehyde releaser.
Uniqueness
2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C3H5ClN2O2 |
---|---|
Molecular Weight |
136.54 g/mol |
IUPAC Name |
2-chloro-N-[(E)-hydroxyiminomethyl]acetamide |
InChI |
InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7) |
InChI Key |
MCHSMLGEDJOAMO-UHFFFAOYSA-N |
Isomeric SMILES |
C(C(=O)N/C=N/O)Cl |
Canonical SMILES |
C(C(=O)NC=NO)Cl |
Origin of Product |
United States |
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